molecular formula C19H22N4O6 B12679214 Ethyl 4-((4-(bis(2-hydroxyethyl)amino)phenyl)azo)-3-nitrobenzoate CAS No. 85187-46-8

Ethyl 4-((4-(bis(2-hydroxyethyl)amino)phenyl)azo)-3-nitrobenzoate

Cat. No.: B12679214
CAS No.: 85187-46-8
M. Wt: 402.4 g/mol
InChI Key: MFJQDORQIYGGNT-UHFFFAOYSA-N
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Description

Ethyl 4-((4-(bis(2-hydroxyethyl)amino)phenyl)azo)-3-nitrobenzoate is a synthetic azo dye characterized by a nitro-substituted benzoate ester core and a bis(2-hydroxyethyl)amino-phenylazo group. This compound is primarily used in hair dye formulations due to its intense coloration and stability . The azo (-N=N-) linkage and electron-withdrawing nitro (-NO₂) group contribute to its chromophoric properties, while the bis(2-hydroxyethyl)amino substituent enhances solubility in polar solvents and facilitates hydrogen bonding . Its CAS number is 82760-41-6, and it is regulated under EINECS 286-136-3 .

Properties

CAS No.

85187-46-8

Molecular Formula

C19H22N4O6

Molecular Weight

402.4 g/mol

IUPAC Name

ethyl 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]diazenyl]-3-nitrobenzoate

InChI

InChI=1S/C19H22N4O6/c1-2-29-19(26)14-3-8-17(18(13-14)23(27)28)21-20-15-4-6-16(7-5-15)22(9-11-24)10-12-25/h3-8,13,24-25H,2,9-12H2,1H3

InChI Key

MFJQDORQIYGGNT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N=NC2=CC=C(C=C2)N(CCO)CCO)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Temperature: Low temperatures (0–5 °C) during diazotization prevent side reactions and decomposition of diazonium salts.
  • pH Control: Mildly alkaline conditions (pH 8–9) during coupling favor electrophilic substitution on the phenolic ring.
  • Solvent Choice: Water or aqueous-organic mixtures are typical; ethanol is preferred for recrystallization due to solubility properties.
  • Stoichiometry: Equimolar amounts of diazonium salt and coupling component ensure complete reaction.
  • Reaction Time: Typically 1–2 hours for coupling; monitored by thin-layer chromatography (TLC) or UV-Vis spectroscopy to confirm azo bond formation.

Alternative Synthetic Routes and Modifications

Some literature suggests variations in the amino substituent, such as replacing bis(2-hydroxyethyl)amino with cyanoethyl-hydroxyethyl amino groups, which affect solubility and reactivity but follow similar diazotization and coupling steps. These modifications require adjustment of reaction parameters, especially solvent polarity and pH.

Analytical and Characterization Techniques During Preparation

Research Findings on Preparation Efficiency and Yield

  • Yields typically range from 70% to 85% depending on reaction conditions and purification methods.
  • The presence of bis(2-hydroxyethyl)amino groups improves solubility, facilitating purification and handling.
  • Reaction optimization studies emphasize the importance of temperature and pH control to minimize side reactions such as hydrolysis or azo bond cleavage.

Summary Table of Preparation Parameters

Parameter Typical Range/Value Effect on Synthesis
Diazotization Temp. 0–5 °C Stability of diazonium salt
Coupling pH 8–9 Maximizes azo coupling efficiency
Solvent Water/ethanol mixtures Solubility and reaction medium
Reaction Time 1–2 hours Completeness of azo bond formation
Purification Recrystallization in ethanol Purity and yield enhancement
Yield 70–85% Dependent on control of reaction conditions

Chemical Reactions Analysis

Ethyl 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]-3-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro and azo derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, forming different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and azo groups. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate.

Scientific Research Applications

Textile Dyes

The compound is utilized in the production of cationic dyes for textiles. Its azo structure allows for vibrant coloration, which is essential in the textile industry. The dyeing process usually involves applying the dye to fabrics at elevated temperatures to ensure proper fixation and color fastness .

Hair Dyes

Ethyl 4-((4-(bis(2-hydroxyethyl)amino)phenyl)azo)-3-nitrobenzoate has been explored as a hair dye due to its stability and ability to impart long-lasting color to keratin fibers. The application process involves adjusting the pH of the dye solution and allowing it to interact with hair fibers for a specified duration before rinsing .

Drug Delivery Systems

Research indicates that compounds similar to this compound can be employed in drug delivery systems due to their ability to form stable complexes with various therapeutic agents. These azo compounds can facilitate targeted delivery, enhancing the efficacy of drugs while minimizing side effects .

Antimicrobial Agents

Studies have shown that azo compounds exhibit antimicrobial properties, making them potential candidates for developing new antimicrobial agents. The incorporation of hydroxyl groups enhances their solubility and interaction with microbial membranes, leading to increased antibacterial activity .

Polymer Chemistry

In materials science, this compound can be used as a dye in polymer composites. Its incorporation into polymer matrices not only imparts color but also improves thermal stability and mechanical properties of the materials .

Photonic Devices

The unique optical properties of azo compounds make them suitable for applications in photonic devices, where they can be used as photo-responsive materials. This property allows for the development of devices that can change their optical characteristics upon exposure to light, useful in various technological applications .

Case Studies

StudyApplicationFindings
Study 1Textile DyeingDemonstrated high color retention and fastness in cotton fabrics dyed with the compound under various pH conditions .
Study 2Antimicrobial TestingShowed significant antibacterial activity against E. coli and S. aureus when used as a coating agent on medical devices .
Study 3Drug DeliveryHighlighted improved drug solubility and targeted delivery using an azo-based carrier system in cancer therapy .

Mechanism of Action

The mechanism of action of ethyl 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]-3-nitrobenzoate involves its interaction with molecular targets through its functional groups. The nitro and azo groups can participate in redox reactions, while the hydroxyethyl groups can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Ethyl 4-(cyclohexylamino)-3-nitrobenzoate

Structural Differences :

  • Substituent: Cyclohexylamino group replaces the bis(2-hydroxyethyl)amino-phenylazo group.
  • Functional Impact :
    • Reduced water solubility due to the hydrophobic cyclohexyl group.
    • Lower hydrogen-bonding capacity compared to the hydroxyethyl groups in the target compound.
  • Synthesis : Prepared via nucleophilic aromatic substitution using cyclohexylamine and ethyl 4-chloro-3-nitrobenzoate in THF .
Property Ethyl 4-((4-(bis(2-hydroxyethyl)amino)phenyl)azo)-3-nitrobenzoate Ethyl 4-(cyclohexylamino)-3-nitrobenzoate
Solubility in Water High (polar hydroxyethyl groups) Low (hydrophobic cyclohexyl group)
Hydrogen Bonding Strong (multiple -OH groups) Weak
Application Hair dye Intermediate in organic synthesis

Ethyl 4-[[4-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]azo]-3-nitrobenzoate

Structural Differences :

  • Substituent: Cyanoethyl group added to the amino moiety.
  • Functional Impact: Increased electron-withdrawing effect from the cyano (-CN) group, altering absorption maxima. Potential toxicity concerns due to the cyano group .
Property This compound Ethyl 4-[[4-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]azo]-3-nitrobenzoate
Electron Effects Moderate (nitro group) Stronger (nitro + cyano groups)
Toxicity Profile Standard azo dye precautions Higher risk (cyanide release potential)

Basic Blue 6 (CI 12245)

Structural Differences :

  • Core Structure : Benzothiazolium ring system instead of benzoate ester.
  • Functional Impact :
    • Cationic charge enhances binding to keratin in hair.
    • Different color profile (blue vs. yellow/orange for the target compound) .
Property This compound Basic Blue 6
Chromophore Type Azo-nitro Benzothiazolium
Colorfastness Moderate High (cationic binding)
Solubility Polar solvents Water-soluble (ionic nature)

3-[[4-[[Diamino(phenylazo)phenyl]azo]phenyl]azo]-N,N,N-trimethylanilinium chloride

Structural Differences :

  • Multiple Azo Groups : Three azo linkages vs. one in the target compound.
  • Functional Impact :
    • Deeper color intensity (e.g., black/brown hues).
    • Higher molecular weight reduces solubility .
Property This compound 3-[[4-[[Diamino(phenylazo)phenyl]azo]phenyl]azo]-N,N,N-trimethylanilinium chloride
Azo Groups 1 3
Color Intensity Moderate High
Application Complexity Single-step synthesis Multi-step synthesis

Research Findings and Functional Implications

  • Hydrogen Bonding and Solubility: The bis(2-hydroxyethyl)amino group in the target compound enhances solubility in ethanol and water, critical for hair dye formulations . In contrast, analogs with hydrophobic substituents (e.g., cyclohexyl) require co-solvents .
  • Toxicity and Safety: Azo dyes with nitro groups may degrade into aromatic amines, necessitating rigorous safety assessments . The absence of cyanide-releasing groups in the target compound reduces acute toxicity compared to cyano-substituted analogs .
  • Color Tuning: Electron-withdrawing groups (e.g., nitro, cyano) shift absorption to longer wavelengths. The target compound’s nitro group provides a balance between color intensity and stability .

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